molecular formula C14H14N2O2 B8387655 4-Benzyl-1-prop-2-ynyl-piperazine-2,6-dione

4-Benzyl-1-prop-2-ynyl-piperazine-2,6-dione

Cat. No. B8387655
M. Wt: 242.27 g/mol
InChI Key: IONXGPFGDOCJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-prop-2-ynyl-piperazine-2,6-dione is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-benzyl-1-prop-2-ynylpiperazine-2,6-dione

InChI

InChI=1S/C14H14N2O2/c1-2-8-16-13(17)10-15(11-14(16)18)9-12-6-4-3-5-7-12/h1,3-7H,8-11H2

InChI Key

IONXGPFGDOCJSV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)CN(CC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-benzyliminodiacetic acid (10 mmol) in THF (30 ml), 1,1′-carbonyldiimidazole (22 mmol) is added with stirring. The reaction mixture is refluxed with stirring for 15 minutes. Propargylamine (10 mmol) is added and then reaction mixture is stirred at 90° C. for 1 day. The organic solvent is evaporated and then the residue is dissolved in AcOEt. The organic layer is washed with 2×100 ml 0.1N HCl and then dried over sodium sulfate. The solvent is concentrated under vacuum. The purification of the residue by silica gel column chromatography affords 1.5 g of title compound in 62% yield. Rf=0.24 (n-hexane:AcOEt=3:1)
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
62%

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